Cas no 2228702-80-3 (methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate)

Methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate is a brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive bromopropyl group with a thiophene carboxylate moiety, making it a versatile building block for cross-coupling reactions, nucleophilic substitutions, and heterocyclic chemistry. The ester functionality enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science due to its ability to introduce thiophene-based scaffolds. High purity and consistent reactivity ensure reliable performance in complex synthetic pathways. Proper handling under inert conditions is recommended due to the bromine substituent's sensitivity.
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate structure
2228702-80-3 structure
Product Name:methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
CAS No:2228702-80-3
MF:C9H11BrO2S
MW:263.151440858841
CID:6202511
PubChem ID:165688317
Update Time:2025-05-22

methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
    • 2228702-80-3
    • EN300-1916160
    • Inchi: 1S/C9H11BrO2S/c1-6(5-10)7-3-4-13-8(7)9(11)12-2/h3-4,6H,5H2,1-2H3
    • InChI Key: YKDYFIJOOAFKJG-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1C=CSC=1C(=O)OC

Computed Properties

  • Exact Mass: 261.96631g/mol
  • Monoisotopic Mass: 261.96631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54.5Ų

methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1916160-1g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
1g
$2083.0 2023-09-17
Enamine
EN300-1916160-5g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
5g
$6043.0 2023-09-17
Enamine
EN300-1916160-10g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
10g
$8961.0 2023-09-17
Enamine
EN300-1916160-0.05g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
0.05g
$1750.0 2023-09-17
Enamine
EN300-1916160-0.1g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
0.1g
$1834.0 2023-09-17
Enamine
EN300-1916160-0.25g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
0.25g
$1917.0 2023-09-17
Enamine
EN300-1916160-0.5g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
0.5g
$2000.0 2023-09-17
Enamine
EN300-1916160-1.0g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
1g
$2083.0 2023-06-01
Enamine
EN300-1916160-2.5g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
2.5g
$4084.0 2023-09-17
Enamine
EN300-1916160-5.0g
methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate
2228702-80-3
5g
$6043.0 2023-06-01

Additional information on methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate

Methyl 3-(1-Bromopropan-2-yl)thiophene-2-carboxylate (CAS 2228702-80-3): A Versatile Building Block in Organic Synthesis

The compound methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate (CAS 2228702-80-3) is an important heterocyclic building block in modern organic chemistry. This brominated thiophene derivative has gained significant attention in pharmaceutical research and materials science due to its unique molecular structure and reactivity. The presence of both bromine substituent and ester functionality makes it particularly valuable for various cross-coupling reactions and polymer synthesis applications.

Recent searches in scientific databases and AI-powered research tools reveal growing interest in thiophene-based compounds for developing new organic semiconductors and pharmaceutical intermediates. The methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate structure offers excellent potential in these areas, with researchers exploring its use in conjugated polymers for organic electronics and as a precursor for biologically active molecules.

The molecular structure of CAS 2228702-80-3 combines a thiophene ring with strategically positioned functional groups. The 2-carboxylate ester at position 2 and the 1-bromopropan-2-yl side chain at position 3 create multiple reactive sites for chemical transformations. This structural feature answers a common search query about "modifiable thiophene derivatives" and "versatile heterocyclic compounds" in synthetic chemistry.

In pharmaceutical applications, the brominated thiophene ester serves as a key intermediate for developing potential therapeutic agents. Recent patent literature shows its utility in creating kinase inhibitors and anti-inflammatory compounds, addressing the popular search trend for "new drug scaffolds 2023". The compound's methyl ester group allows for straightforward hydrolysis to carboxylic acid derivatives, while the bromine atom enables various palladium-catalyzed coupling reactions.

Material scientists have shown particular interest in methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate for developing organic electronic materials. Its incorporation into π-conjugated systems can enhance charge transport properties, making it valuable for organic field-effect transistors (OFETs) and organic photovoltaic devices. This application aligns with current searches for "sustainable electronic materials" and "green chemistry alternatives" in materials science.

The synthesis of CAS 2228702-80-3 typically involves bromination reactions of thiophene precursors followed by esterification steps. Recent optimization studies focus on improving yield and purity while minimizing environmental impact, responding to the growing "green synthesis methods" search trend. Advanced purification techniques ensure the compound meets the stringent requirements for both pharmaceutical and electronic applications.

Storage and handling of methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate require standard laboratory precautions for organobromine compounds. The material should be protected from light and moisture to maintain stability, addressing common questions about "proper storage of reactive intermediates". Its shelf life and compatibility with various solvents are frequently searched topics among researchers working with this compound.

Market analysis indicates steady demand for high-purity thiophene derivatives like CAS 2228702-80-3, particularly from the pharmaceutical and specialty chemicals sectors. The compound's price and availability fluctuate based on raw material costs and regional production capacity, making "thiophene derivative suppliers 2023" a relevant search term for potential buyers.

Future research directions for methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. These emerging applications answer the increasing search interest in "multifunctional organic building blocks" and "advanced material precursors". The compound's versatility ensures its continued importance in chemical research and industrial applications.

In conclusion, methyl 3-(1-bromopropan-2-yl)thiophene-2-carboxylate (CAS 2228702-80-3) represents a valuable heterocyclic compound with diverse applications across multiple scientific disciplines. Its unique combination of reactivity and structural features makes it particularly useful for researchers developing new pharmaceutical compounds and advanced materials. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as an important building block in organic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD